2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate
Description
This compound is a structurally complex molecule featuring multiple functional groups:
- 2,2,2-Trifluoroethyl glycinate: Enhances metabolic stability and lipophilicity, influencing bioavailability .
- Propylsulphonyl amino phenyl moiety: Imparts sulfonamide-like properties, which are common in enzyme inhibitors (e.g., COX-2 inhibitors) .
- Propenyl linker: May influence conformational flexibility and intermolecular interactions .
Properties
CAS No. |
66172-62-1 |
|---|---|
Molecular Formula |
C26H28F3N3O5S |
Molecular Weight |
551.6 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-[4-[(E)-2-cyano-3-oxo-3-[4-(propylsulfonylamino)phenyl]prop-1-enyl]-N-ethyl-3-methylanilino]acetate |
InChI |
InChI=1S/C26H28F3N3O5S/c1-4-12-38(35,36)31-22-9-6-19(7-10-22)25(34)21(15-30)14-20-8-11-23(13-18(20)3)32(5-2)16-24(33)37-17-26(27,28)29/h6-11,13-14,31H,4-5,12,16-17H2,1-3H3/b21-14+ |
InChI Key |
UBDOGAFJORCNGW-KGENOOAVSA-N |
Isomeric SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)/C(=C/C2=C(C=C(C=C2)N(CC)CC(=O)OCC(F)(F)F)C)/C#N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C(=CC2=C(C=C(C=C2)N(CC)CC(=O)OCC(F)(F)F)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate typically involves multiple steps:
Formation of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions using trifluoroethyl halides.
Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic addition of cyanide ions to appropriate electrophilic centers.
Formation of the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Propylsulphonyl Group: This group can be introduced through sulfonation reactions using propylsulfonyl chloride.
Formation of the Tolyl Group: The tolyl group is typically introduced through Friedel-Crafts alkylation reactions.
Final Coupling: The final coupling of these functional groups is achieved through condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo and tolyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the cyano and oxo groups, converting them into amines or alcohols, respectively.
Substitution: The trifluoroethyl and propylsulphonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Cyanide ions, amines, alcohols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups can be utilized in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Industrial Applications: It can be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the cyano and oxo groups can participate in hydrogen bonding and other interactions. The propylsulphonyl group can modulate the compound’s solubility and stability, influencing its overall activity.
Comparison with Similar Compounds
Table 1: Key Properties of Target Compound vs. Structural Analogs
Key Observations
Sulfonamide Group : Present in both the target compound and Celecoxib, this group is critical for binding to enzymes like COX-2. However, the target compound’s propylsulphonyl chain may enhance selectivity for less-explored targets (e.g., tyrosine kinases) .
Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group in the target compound likely improves metabolic stability compared to Triflusal’s trifluoromethyl group, which is prone to hydrolysis .
Cyano-Oxo Propenyl Linker: This unique feature distinguishes the compound from simpler sulfonamide derivatives. The cyano group’s electron-withdrawing nature could modulate reaction kinetics in biological systems .
Bioactivity Potential
- Marine actinomycete-derived compounds with sulfonamide-like groups (e.g., Salternamide E) exhibit antitumor and antimicrobial activities . The target compound’s cyano-oxo propenyl group may confer similar bioactivity but with enhanced specificity.
Biological Activity
Chemical Structure and Properties
2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate is a complex organic compound characterized by its trifluoroethyl group, ethyl glycinate moiety, and multiple functional groups including cyano, ketone, and sulfonamide. Its molecular formula is with a molecular weight of approximately 551.58 g/mol .
The trifluoroethyl group enhances lipophilicity and metabolic stability, potentially contributing to the compound's biological activities. The presence of the ethyl glycinate component suggests interactions with biological systems related to amino acid metabolism.
Preliminary studies indicate that compounds similar to this compound may exhibit various biological activities:
- Enzyme Inhibition : The cyano and sulfonamide groups are known to interact with specific enzymes, potentially inhibiting their activity.
- Antitumor Activity : Structural analogs have shown promise in antitumor assays.
- Anti-inflammatory Effects : Similar compounds have been reported to possess anti-inflammatory properties.
Case Studies and Research Findings
Research on related compounds has provided insights into the biological activity of this class of molecules. For example:
- Relaxant Effects : A study on N-trifluoroethyldopamine analogs demonstrated relaxant effects in isolated rabbit arteries without selectivity for dopamine receptors, suggesting potential cardiovascular applications .
- Adenylyl Cyclase Activity : Comparative studies indicated that certain analogs stimulate adenylyl cyclase activity in a dose-dependent manner, which could be relevant for neuropharmacological applications .
Comparative Analysis
The following table summarizes key features and biological activities of compounds structurally related to this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(4-fluorophenyl)glycine | Fluorine substitution | Antitumor |
| N-(4-Methoxyphenyl)glycine | Methoxy group | Anti-inflammatory |
| 2-Cyano-N-(phenyl)glycine | Cyano group | Enzyme inhibition |
This comparison underscores the importance of functional groups in determining biological activity and chemical behavior. The unique combination of trifluoroethyl and propylsulfonamide groups in the target compound may confer distinct properties that differentiate it from these similar compounds .
Potential Applications
The biological activities observed suggest several potential applications for this compound:
- Pharmaceutical Development : Due to its structural complexity and diverse functional groups, it may serve as a lead compound in drug discovery programs targeting cancer or inflammatory diseases.
- Biochemical Research : Understanding its interaction with biological systems can provide insights into metabolic pathways involving amino acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
